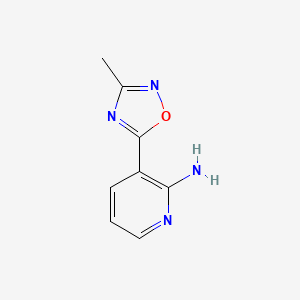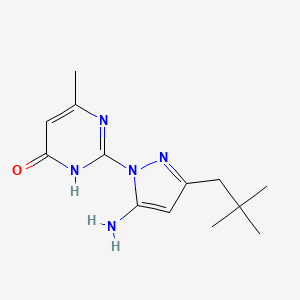![molecular formula C8H7NO2S B11787608 2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
2-(Hydroxymethyl)benzo[d]thiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)benzo[d]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzothiazoline derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]thiazol-6-ol.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]thiazoline.
Substitution: Formation of 2-(Halomethyl)benzo[d]thiazol-6-ol derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes
Industry: Used in the production of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzo[d]thiazol-6-ol
- 2-Aminobenzenethiol
- 2-(Carboxymethyl)benzo[d]thiazol-6-ol
Uniqueness
2-(Hydroxymethyl)benzo[d]thiazol-6-ol is unique due to its hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound for the synthesis of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2 |
Clave InChI |
WRBCENRPKOGWJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)SC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)



![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)

![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)



